5-(2-Chloroethyl)-6-chlorooxindole

Pharmaceutical Process Chemistry API Intermediate Manufacturing Ziprasidone Synthesis

5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7) is the essential dihalogenated oxindole intermediate for Ziprasidone hydrochloride manufacturing. Unlike mono-substituted analogs, its 6-chloro and 5-(2-chloroethyl) groups are structurally mandatory for the regioselective cyclization forming the benzisothiazole-piperazine API core. Validated at multikilo scale via the Pfizer one-pot TMDS/AlCl₃ process (86.8% yield) or the economical NaBH₄/H₂SO₄ route. Also supplied as Ziprasidone Impurity F (Imp Z2) with full characterization for ANDA/QC use. Available in ≥98% purity; request bulk pricing.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
CAS No. 118289-55-7
Cat. No. B019368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethyl)-6-chlorooxindole
CAS118289-55-7
Synonyms6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one;  5-(2-Chloroethyl)-6-chlorooxindole;  6-Chloro-5-(2-chloroethyl)indolin-2-one; 
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)Cl)CCCl
InChIInChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)
InChIKeyZTQQXEPZEYIVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7): Chemical Profile and Pharmaceutical Intermediate Applications


5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7), also known as 6-Chloro-5-(2-chloroethyl)indolin-2-one, is a halogenated oxindole derivative with molecular formula C10H9Cl2NO and molecular mass 230.09 g/mol [1]. This compound serves as a critical pharmaceutical intermediate, most notably as a key precursor in the synthesis of Ziprasidone hydrochloride, an atypical antipsychotic medication marketed as Geodon . Its molecular architecture features a bicyclic oxindole core functionalized with chlorine substituents at the 6-position and a reactive 2-chloroethyl side chain at the 5-position, providing two distinct electrophilic centers that enable specific nucleophilic displacement and cyclization reactions essential for downstream pharmaceutical manufacturing [1]. Commercial material is typically supplied as a white to off-white crystalline solid with melting point in the range of 210-228°C (reported values vary by source and purity grade), and standard purity specifications of ≥98-99% by GC or HPLC . The compound is also recognized as Ziprasidone Impurity F, making it valuable for both API synthesis and pharmaceutical quality control applications .

Why 5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7) Cannot Be Replaced by Generic Oxindole Analogs in Ziprasidone Synthesis


In pharmaceutical intermediate procurement, substitution of this specific dihalogenated oxindole with structurally related analogs (such as 5-(2-chloroethyl)oxindole lacking the 6-chloro substituent, or 6-chlorooxindole lacking the 5-chloroethyl side chain) fundamentally fails because the compound's dual chlorine substitution pattern is an absolute structural requirement for the convergent assembly of Ziprasidone‘s heterocyclic framework [1]. The specific spatial orientation and electronic properties conferred by the 6-chloro and 5-(2-chloroethyl) substituents dictate both the regioselectivity of nucleophilic aromatic substitution and the subsequent intramolecular cyclization steps that form the benzisothiazole-piperazine moiety of the final API . Furthermore, procurement decisions based solely on chemical class similarity (i.e., generic oxindoles) overlook critical differences in validated process chemistry: proprietary synthetic routes optimized for this specific intermediate at multikilogram scale—with defined impurity profiles and established analytical methods—cannot be directly transferred to non-identical analogs without extensive revalidation of yield, purity, and regulatory compliance [2]. For quality control applications, this compound serves as a specific reference standard (Ziprasidone Impurity F) with established chromatographic retention characteristics that unsubstituted or mono-substituted analogs cannot replicate .

Quantitative Procurement-Relevant Differentiation Evidence for 5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7)


One-Pot Synthesis with TMDS Yields 86.8% Isolated Product at Multikilo Scale, Eliminating Hazardous Chloroketone Isolation

The Pfizer-developed one-pot process utilizing tetramethyldisiloxane (TMDS) and aluminum chloride-mediated selective deoxygenation achieves an 86.8% isolated yield of 5-(2-chloroethyl)-6-chlorooxindole at multikilo scale (2.98 kg from a 50 L reactor), while obviating the need for isolation of the potentially hazardous precursor chloroketone 1 . This compares favorably to the prior art two-step process requiring isolation of the chloroketone intermediate, which introduced both safety hazards and additional processing time [1]. The TMDS-based reduction proceeds with high chemoselectivity, producing less than 1% HPLC area of the dehalogenated impurity 5, whereas alternative reducing agents such as chlorodimethylsilane under identical conditions resulted in incomplete conversion with significant amounts of the over-reduced impurity .

Pharmaceutical Process Chemistry API Intermediate Manufacturing Ziprasidone Synthesis

Alternative Cost-Effective Synthesis Using NaBH4/H2SO4 Eliminates Expensive Triethylsilane and Trifluoroacetic Acid

A distinct patent-disclosed process for synthesizing 5-(2-chloroethyl)-6-chlorooxindole employs sodium borohydride (NaBH4) in tetrahydrofuran with sulfuric acid as a cost-effective alternative to the prior art‘s triethylsilane and trifluoroacetic acid (TFA) reduction system [1]. The prior art process, as disclosed in USP 4,831,031, required costly and hazardous triethylsilane (a specialty silane reagent) and TFA (a corrosive strong acid requiring specialized handling), which contributed significantly to the overall cost of Ziprasidone manufacture [1]. The improved NaBH4/H2SO4 process substitutes these with readily available, inexpensive commodity reagents—sodium borohydride and sulfuric acid—resulting in a safer, more economical, and eco-friendly manufacturing route specifically validated for this intermediate [2].

Pharmaceutical Process Economics Cost-Effective API Synthesis Green Chemistry

High Purity Specifications (≥98-99%) with Defined Melting Point Ranges Enable Analytical Method Validation

Commercial specifications for 5-(2-chloroethyl)-6-chlorooxindole include purity of ≥98% by GC (AKSci datasheet) and ≥99.0% (Chicopharm specifications), with reported melting points of 210-211°C (CAS Common Chemistry) and 226-228°C (AKSci) depending on purity grade [1]. For QC reference standard applications, the compound is specifically identified as Ziprasidone Impurity F with defined chromatographic characteristics that enable its use in regulatory-compliant impurity profiling and method validation . In contrast, generic oxindole analogs (e.g., 5-(2-chloroethyl)oxindole, CAS 118306-76-6; 6-chlorooxindole) lack this established identity in pharmacopoeial impurity nomenclature and cannot substitute in validated analytical methods [2].

Pharmaceutical Quality Control Impurity Profiling Analytical Reference Standards

Regioselective Reactivity of 5-(2-Chloroethyl) Group Enables Specific Nucleophilic Displacement for Ziprasidone Core Assembly

The 5-(2-chloroethyl) substituent of this compound undergoes regioselective nucleophilic displacement with 1-(1,2-benzisothiazol-3-yl)piperazine in aqueous conditions at 98-100°C to directly form the Ziprasidone core structure, as demonstrated in the final coupling step where 100 g of 5-(2-chloroethyl)-6-chlorooxindole is reacted with 210 g of the piperazine derivative to yield Ziprasidone base after 10-15 hours [1]. This reactivity is enabled by the specific positioning of the chloroethyl group on the oxindole scaffold, which provides both appropriate steric accessibility for nucleophilic attack and suitable leaving group character . Mono-substituted analogs lacking either the 6-chloro substituent (which modulates ring electronics) or bearing alternative leaving groups at the 5-position (e.g., hydroxyl, methoxy) fail to achieve comparable conversion efficiency and product purity in this critical bond-forming step [2].

Medicinal Chemistry API Synthetic Route Design Nucleophilic Substitution

Validated Application Scenarios for 5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7) in Pharmaceutical Development and Manufacturing


GMP Manufacturing of Ziprasidone Hydrochloride API Using Validated Multikilo One-Pot Process

This compound is the preferred intermediate for large-scale Ziprasidone hydrochloride manufacturing when utilizing the validated Pfizer one-pot TMDS/AlCl3 reduction process. The process achieves 86.8% isolated yield at multikilo scale (2.98 kg per batch from a 50 L reactor) while eliminating the hazardous chloroketone isolation step required by legacy methods . Procurement for this application requires material meeting purity specifications of ≥98-99% to ensure consistent downstream yield and compliance with API impurity thresholds [1].

Cost-Optimized Ziprasidone Intermediate Production Using Alternative NaBH4/H2SO4 Synthesis Route

For manufacturers seeking to minimize reagent costs and avoid hazardous triethylsilane/trifluoroacetic acid, the NaBH4/H2SO4 reduction process provides a commercially viable alternative route to this intermediate. This process replaces costly specialty silanes with commodity reducing agents, enabling more economical production at scale while maintaining acceptable yield and purity for downstream Ziprasidone synthesis . The validated reaction conditions (THF solvent, -15 to 0°C, nitrogen atmosphere) are well-documented for process transfer [1].

Pharmaceutical Impurity Reference Standard for Ziprasidone QC Methods

As Ziprasidone Impurity F (Imp Z2), this compound serves as an essential reference standard in analytical laboratories performing HPLC purity analysis and impurity profiling of Ziprasidone API and finished drug products. The compound's defined chromatographic retention characteristics enable accurate identification and quantification of this specific process-related impurity in regulatory submissions . Procurement for this application requires material with certified purity (typically ≥98%) and comprehensive analytical documentation including NMR, MS, and HPLC chromatograms [1].

Medicinal Chemistry Exploration of Oxindole-Based Pharmacophores with Defined Alkylating Functionality

The compound‘s 2-chloroethyl side chain provides a reactive electrophilic handle for structure-activity relationship (SAR) studies exploring oxindole-based kinase inhibitors and neuroactive molecules. The established synthetic accessibility via validated multikilo processes ensures reliable supply for medicinal chemistry programs requiring this specific substitution pattern . While direct biological activity data for the parent compound is limited, its utility as a versatile building block for derivative synthesis is supported by the known biological relevance of the oxindole scaffold in anticancer and CNS drug discovery [1].

Technical Documentation Hub

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